2-(benzylthio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-13-10-15(18-19(13)2)8-9-17-16(20)12-21-11-14-6-4-3-5-7-14/h3-7,10H,8-9,11-12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMXGPCUDKIXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Thioether Formation
The benzylthio group is introduced via nucleophilic displacement of a halogenated precursor. A representative pathway involves:
Synthesis of 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide :
- React 1,5-dimethyl-3-(2-aminoethyl)pyrazole with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
- Triethylamine (TEA) is employed as a base to scavenge HCl, yielding the intermediate in 85–90% purity.
Thiolation with Benzyl Mercaptan :
Reaction Scheme :
$$ \text{ClCH}2\text{C(O)NEt-Pyz} + \text{PhCH}2\text{SH} \xrightarrow[\text{DMF, KI}]{60^\circ\text{C}} \text{PhCH}2\text{SCH}2\text{C(O)NEt-Pyz} + \text{HCl} $$
Pyz = 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl
Alternative Pathway: Direct Coupling of Preformed Moieties
To circumvent halogenation, a convergent approach links pre-synthesized segments:
Preparation of Benzylthioacetic Acid :
Amidation with 2-(1,5-Dimethylpyrazol-3-yl)ethylamine :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 75 | 92 |
| DCM | 40 | 68 | 89 |
| THF | 60 | 58 | 85 |
DMF maximizes nucleophilicity of benzyl mercaptan, while higher temperatures accelerate substitution.
Catalytic Additives
Adding 5 mol% KI to DMF-based reactions increases yield by 12–15% by stabilizing the transition state through soft acid-base interactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms ≥95% purity with a retention time of 8.2 minutes.
Challenges and Mitigation Strategies
Oxidation of Thioether Group
Exposure to atmospheric oxygen during synthesis can oxidize the benzylthio group to sulfoxide. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) reduces this side reaction to <5%.
Pyrazole Ring Stability
Alkylation at the pyrazole N-1 position requires careful pH control (pH 7–8) to prevent ring-opening. Buffered conditions with NaHCO₃ improve stability.
Applications and Derivative Synthesis
While biological data for this specific compound remain limited, structural analogs demonstrate antimicrobial and kinase inhibitory activities. Functionalization at the pyrazole 4-position or acetamide nitrogen could enhance target affinity, as evidenced by related pyrazole-thioether hybrids.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could play a role in binding to the target, while the pyrazole moiety may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Conversely, pyrazole derivatives (e.g., the target compound and ) exhibit conformational rigidity due to methyl substituents, which may improve target selectivity.
- Substituent Effects : The benzylthio group in the target compound and 5h increases lipophilicity compared to ethylthio or methylthio analogues (e.g., 5g: 168–170°C, 78% yield) . Fluorine or chlorine substituents (e.g., 5m, ) improve metabolic stability and intermolecular interactions (e.g., halogen bonding) .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives (e.g., 5h: 133–135°C) generally exhibit lower melting points than pyrazolone-based compounds (e.g., : 200–202°C), likely due to reduced molecular symmetry and weaker packing efficiency in thiadiazoles .
- Synthetic Yields : Benzylthio-containing compounds (e.g., 5h: 88%, 5m: 85%) show higher yields compared to ethylthio or methylthio analogues (e.g., 5g: 78%), suggesting steric or electronic benefits of benzyl groups in coupling reactions .
Hydrogen Bonding and Crystal Packing
The target compound’s acetamide group is expected to form N–H⋯O hydrogen bonds, similar to the R₂²(10) dimerization observed in . However, the pyrazole’s methyl groups may introduce steric hindrance, reducing planarity compared to the dichlorophenyl-pyrazolone derivative (dihedral angle: 80.70° between amide and dichlorophenyl in ) .
Biological Activity
2-(benzylthio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 385.6 g/mol. The compound features a benzylthio group and a pyrazole moiety, which are known for their diverse biological activities.
Research indicates that compounds related to 1H-pyrazoles often exhibit significant effects on cellular pathways involved in cancer progression and metabolism. Specifically, studies have shown that similar compounds can modulate the mechanistic target of rapamycin complex 1 (mTORC1) activity, which plays a crucial role in cell growth and proliferation.
Key Findings
- Antiproliferative Activity : Compounds structurally similar to this compound have demonstrated submicromolar antiproliferative activity against various cancer cell lines, particularly pancreatic cancer cells (MIA PaCa-2) .
- Autophagy Modulation : These compounds have been shown to increase basal autophagy levels while disrupting autophagic flux under nutrient-deprived conditions. This dual action may provide therapeutic benefits by selectively targeting cancer cells that rely on autophagy for survival .
- mTORC1 Inhibition : The inhibition of mTORC1 leads to enhanced autophagic processes, which can be beneficial in cancer therapy by promoting the degradation of damaged cellular components .
Case Studies
Several studies have investigated the biological activity of related pyrazole derivatives:
- Study on N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides : This study highlighted the ability of these derivatives to reduce mTORC1 activity and promote autophagy in MIA PaCa-2 cells. The findings suggest that these compounds could represent a new class of autophagy modulators with potential anticancer properties .
| Compound | Activity | Mechanism |
|---|---|---|
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | mTORC1 inhibition and autophagy modulation |
| Other related pyrazoles | Varies | Potential autophagy inhibitors |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest good metabolic stability and favorable absorption characteristics in vitro . Further studies are needed to assess its toxicity profile and therapeutic index.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(benzylthio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, and how is its purity confirmed?
- Synthesis : The compound can be synthesized via coupling reactions between a benzylthioacetate intermediate and a 1,5-dimethylpyrazole-ethylamine derivative. Carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a catalyst are commonly used, followed by purification via column chromatography .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV detection .
Q. Which analytical techniques are most effective for characterizing this compound’s structural features?
- Primary Methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzylthio S–CH₂, pyrazole methyl groups) .
- FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, thioether C–S at ~700 cm⁻¹) .
- Advanced Techniques :
- X-ray Crystallography : Resolves crystal packing and steric effects (e.g., dihedral angles between pyrazole and benzylthio groups) .
Advanced Research Questions
Q. How do steric and electronic factors influence the compound’s reactivity in medicinal chemistry applications?
- Steric Effects : The 1,5-dimethylpyrazole group introduces steric hindrance, limiting rotational freedom and affecting binding to biological targets (e.g., enzymes). Crystal structures show dihedral angles of 64–80° between pyrazole and acetamide planes, impacting conformational stability .
- Electronic Effects : The thioether (S–CH₂) and amide (N–C=O) groups participate in hydrogen bonding and π-π stacking, critical for interactions with hydrophobic enzyme pockets .
Q. What methodologies are used to resolve contradictions in biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values across assays may arise from assay conditions (e.g., pH, solvent). Use orthogonal methods:
- Surface Plasmon Resonance (SPR) : Validates binding kinetics to targets like kinases.
- Molecular Dynamics (MD) Simulations : Predicts binding modes and explains variability in activity .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers in dose-response curves .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Key Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C (coupling step) | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances carbodiimide activation |
| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |
- Yield Improvement : Use microwave-assisted synthesis for faster amide bond formation (70% yield vs. 50% conventional) .
Q. What strategies are employed to study its metabolic stability in preclinical models?
- In Vitro Methods :
- Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation.
- LC-MS/MS : Quantifies parent compound and metabolites (e.g., sulfoxide derivatives from thioether oxidation) .
- In Silico Tools :
- ADMET Predictor : Estimates metabolic hotspots (e.g., methyl groups on pyrazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
